molecular formula C11H10N2 B062614 2-(Pyridin-3-YL)aniline CAS No. 177202-83-4

2-(Pyridin-3-YL)aniline

Cat. No.: B062614
CAS No.: 177202-83-4
M. Wt: 170.21 g/mol
InChI Key: MTYHJHATMPCNLW-UHFFFAOYSA-N
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Description

2-(Pyridin-3-yl)aniline is an organic compound that features a pyridine ring attached to an aniline moiety. This compound is of interest due to its unique structure, which combines the properties of both pyridine and aniline. It is used in various fields, including organic synthesis, medicinal chemistry, and material science.

Scientific Research Applications

2-(Pyridin-3-yl)aniline has a wide range of applications in scientific research:

Safety and Hazards

When handling 2-(Pyridin-3-YL)aniline, it is advised to avoid breathing dust/fume/gas/mist/vapors/spray. It is also recommended to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

The future directions for 2-(Pyridin-3-YL)aniline could involve improving the poor reaction success of 2-pyridyl boron nucleophiles in Suzuki–Miyaura cross-coupling . Additionally, there is interest in the design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy .

Biochemical Analysis

Biochemical Properties

2-(Pyridin-3-YL)aniline has been found to interact with a variety of amines in the presence of cupric acetate, leading to the amination of the β-C (sp2)–H bonds of benzamide derivatives . This suggests that this compound may interact with enzymes and proteins involved in amine metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its role as a directing group in promoting C–H amination mediated by cupric acetate . It facilitates the amination of the β-C (sp2)–H bonds of benzamide derivatives, suggesting that it may interact with biomolecules involved in these reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Pyridin-3-yl)aniline can be synthesized through several methods. One common approach involves the reaction of 3-bromopyridine with aniline in the presence of a palladium catalyst. This reaction typically occurs under mild conditions and yields the desired product with good efficiency .

Another method involves the use of 3-aminopyridine and benzaldehyde, followed by reduction. This route is advantageous due to its simplicity and the availability of starting materials .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-3-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridine and aniline derivatives, which can be further utilized in different applications .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyridin-2-yl)aniline
  • 2-(Pyridin-4-yl)aniline
  • 3-(Pyridin-2-yl)aniline

Uniqueness

2-(Pyridin-3-yl)aniline is unique due to its specific positioning of the pyridine ring, which influences its reactivity and binding properties. Compared to its isomers, it exhibits distinct chemical behavior and biological activity, making it valuable for targeted applications .

Properties

IUPAC Name

2-pyridin-3-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c12-11-6-2-1-5-10(11)9-4-3-7-13-8-9/h1-8H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTYHJHATMPCNLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10332667
Record name 2-(PYRIDIN-3-YL)ANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177202-83-4
Record name 2-(PYRIDIN-3-YL)ANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-PYRIDIN-3-YLANILINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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